molecular formula C18H18N6NaO8P B13709939 2'-(N-Methylanthraniloyl) Guanosine 3',5'-Cyclic Monophosphate Sodium Salt

2'-(N-Methylanthraniloyl) Guanosine 3',5'-Cyclic Monophosphate Sodium Salt

Cat. No.: B13709939
M. Wt: 500.3 g/mol
InChI Key: YSPAKCFRSSBJJK-KHXPSBENSA-M
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Description

2’-(N-Methylanthraniloyl) Guanosine 3’,5’-Cyclic Monophosphate Sodium Salt is a fluorescent, cell-permeable analog of cyclic guanosine monophosphate (cGMP). It is widely used in biochemical and pharmacological research due to its ability to act as a substrate for phosphodiesterase studies .

Preparation Methods

The synthesis of 2’-(N-Methylanthraniloyl) Guanosine 3’,5’-Cyclic Monophosphate Sodium Salt involves the reaction of guanosine 3’,5’-cyclic monophosphate with N-methylanthranilic acid under specific conditions. The reaction typically requires the use of coupling agents and protective groups to ensure the selective modification of the guanosine molecule . Industrial production methods may involve large-scale synthesis using automated equipment to ensure high yield and purity.

Chemical Reactions Analysis

2’-(N-Methylanthraniloyl) Guanosine 3’,5’-Cyclic Monophosphate Sodium Salt undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2’-(N-Methylanthraniloyl) Guanosine 3’,5’-Cyclic Monophosphate Sodium Salt has a wide range of scientific research applications:

Properties

Molecular Formula

C18H18N6NaO8P

Molecular Weight

500.3 g/mol

IUPAC Name

sodium;[(4aR,6R,7R,7aR)-6-(2-amino-6-oxo-1H-purin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-(methylamino)benzoate

InChI

InChI=1S/C18H19N6O8P.Na/c1-20-9-5-3-2-4-8(9)17(26)31-13-12-10(6-29-33(27,28)32-12)30-16(13)24-7-21-11-14(24)22-18(19)23-15(11)25;/h2-5,7,10,12-13,16,20H,6H2,1H3,(H,27,28)(H3,19,22,23,25);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1

InChI Key

YSPAKCFRSSBJJK-KHXPSBENSA-M

Isomeric SMILES

CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H]3[C@@H](COP(=O)(O3)[O-])O[C@H]2N4C=NC5=C4N=C(NC5=O)N.[Na+]

Canonical SMILES

CNC1=CC=CC=C1C(=O)OC2C3C(COP(=O)(O3)[O-])OC2N4C=NC5=C4N=C(NC5=O)N.[Na+]

Origin of Product

United States

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